molecular formula C25H21N5O2 B2493829 N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031650-03-9

N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Numéro de catalogue B2493829
Numéro CAS: 1031650-03-9
Poids moléculaire: 423.476
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quinazolines and their derivatives, including triazoloquinazolines, are of significant interest in medicinal chemistry due to their wide range of biological activities. These compounds have been studied for their potential in treating various diseases, emphasizing their synthetic versatility and pharmacological potential.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the condensation of anthranilamide with isocyanates, leading to various dihydroquinazolinone and quinazolinone structures through reflux or stirring in specific solvents. Such methods have been applied to produce diverse quinazoline derivatives with potential biological activities (J. Chern et al., 1988).

Molecular Structure Analysis

Molecular structure analysis of quinazoline derivatives reveals their complex heterocyclic systems, which can be modified to enhance their biological activities. Techniques such as X-ray diffraction have been used to confirm the annelation types and non-planar structures of these molecules, indicating the significance of structural features in their biological functions (A. E. Kopotilova et al., 2023).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including cyclization and condensation, to form new heterocyclic compounds. These reactions are crucial for synthesizing novel derivatives with enhanced pharmacological properties. For instance, the condensation of o-azidobenzoic acid with phenylacetonitrile produces new triazoloquinazoline derivatives, showcasing the reactivity of the quinazoline ring system (G. Tennant, 1966).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Studies on their UV/Vis and photoluminescent properties have demonstrated a broad range of wavelengths and fluorescent quantum yields, indicating the potential for applications in fluorescence-based technologies (A. E. Kopotilova et al., 2023).

Applications De Recherche Scientifique

Receptor Selectivity and Medicinal Chemistry

Compounds derived from triazoloquinazoline, such as CGS15943 and its derivatives, have shown high affinity for human A3 receptors, demonstrating selectivity over other receptor subtypes. This receptor selectivity makes them valuable in the development of targeted therapies for various diseases. Notably, acylated derivatives of the 5-amino group of CGS15943 exhibited enhanced selectivity for the human A3 receptor subtype, indicating potential for therapeutic applications in conditions where A3 receptor modulation is beneficial (Kim, Ji, & Jacobson, 1996).

Antimicrobial Activity

The synthesis and evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines have been explored for their antimicrobial activity. Such compounds represent a promising area of research for the development of new antimicrobial agents, with structures deduced based on elemental analysis and spectral data showing potential against microbial pathogens (El‐Kazak & Ibrahim, 2013).

Analgesic Activity

New pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety have been synthesized and tested for their analgesic activity. Such studies contribute to the understanding of how quinazoline derivatives can be utilized in pain management, highlighting the diverse therapeutic potentials of these compounds (Saad, Osman, & Moustafa, 2011).

Anticancer Activity

A series of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline-3-carboxamides, were synthesized and evaluated for their antimicrobial activities against primary pathogens and potential anticancer properties. This research indicates the role of such compounds in developing new anticancer therapies, with certain derivatives showing promising results against pathogenic yeast C. albicans and S. aureus, suggesting selective action and potential for further development as anticancer agents (Pokhodylo et al., 2021).

FGFR1 Inhibitory Activity

Isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines have been synthesized and assessed for their antitumor and FGFR1 inhibitory activity, showcasing the potential of quinazoline derivatives in targeted cancer therapies. These compounds exhibited promising antitumor agents and potent FGFR1 inhibitory activity, underscoring the importance of such compounds in the development of new treatments for cancers that overexpress FGFR1 (Voskoboynik et al., 2016).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the condensation of 4-ethylbenzaldehyde with 2-phenyl-4,5-dihydro-1H-[1,2,3]triazole-5-carboxylic acid, followed by cyclization with formic acid and acetic anhydride to form the quinazoline ring. The resulting compound is then reacted with acetic anhydride and ammonium acetate to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "2-phenyl-4,5-dihydro-1H-[1,2,3]triazole-5-carboxylic acid", "formic acid", "acetic anhydride", "ammonium acetate" ], "Reaction": [ "Condensation of 4-ethylbenzaldehyde with 2-phenyl-4,5-dihydro-1H-[1,2,3]triazole-5-carboxylic acid in the presence of acetic acid and acetic anhydride to form N-(4-ethylbenzyl)-2-phenyl-4,5-dihydro-1H-[1,2,3]triazole-5-carboxamide", "Cyclization of N-(4-ethylbenzyl)-2-phenyl-4,5-dihydro-1H-[1,2,3]triazole-5-carboxamide with formic acid and acetic anhydride to form N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide", "Reaction of N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide with acetic anhydride and ammonium acetate to form the final product" ] }

Numéro CAS

1031650-03-9

Formule moléculaire

C25H21N5O2

Poids moléculaire

423.476

Nom IUPAC

N-[(4-ethylphenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H21N5O2/c1-2-16-8-10-17(11-9-16)15-26-24(31)19-12-13-20-21(14-19)30-23(27-25(20)32)22(28-29-30)18-6-4-3-5-7-18/h3-14,29H,2,15H2,1H3,(H,26,31)

SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.